molecular formula C16H16ClN3O3 B15032745 N-(3-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)asparagine

N-(3-chlorophenyl)-N~2~-(pyridin-3-ylmethyl)asparagine

Katalognummer: B15032745
Molekulargewicht: 333.77 g/mol
InChI-Schlüssel: UXYMBJPNGCMRIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-3-YL)METHYL]AMINO}PROPANOIC ACID is a complex organic compound that features a chlorophenyl group, a pyridinyl group, and a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-3-YL)METHYL]AMINO}PROPANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the chlorination of a phenyl group, followed by the introduction of a carbamoyl group. The pyridinyl group is then attached through a nucleophilic substitution reaction. The final step involves the formation of the propanoic acid moiety through a carboxylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-3-YL)METHYL]AMINO}PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-3-YL)METHYL]AMINO}PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-3-YL)METHYL]AMINO}PROPANOIC ACID involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-[(3-BROMOPHENYL)CARBAMOYL]-2-{[(PYRIDIN-3-YL)METHYL]AMINO}PROPANOIC ACID
  • 3-[(3-FLUOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-3-YL)METHYL]AMINO}PROPANOIC ACID

Uniqueness

3-[(3-CHLOROPHENYL)CARBAMOYL]-2-{[(PYRIDIN-3-YL)METHYL]AMINO}PROPANOIC ACID is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Eigenschaften

Molekularformel

C16H16ClN3O3

Molekulargewicht

333.77 g/mol

IUPAC-Name

4-(3-chloroanilino)-4-oxo-2-(pyridin-3-ylmethylamino)butanoic acid

InChI

InChI=1S/C16H16ClN3O3/c17-12-4-1-5-13(7-12)20-15(21)8-14(16(22)23)19-10-11-3-2-6-18-9-11/h1-7,9,14,19H,8,10H2,(H,20,21)(H,22,23)

InChI-Schlüssel

UXYMBJPNGCMRIT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Cl)NC(=O)CC(C(=O)O)NCC2=CN=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.